molecular formula C23H26N4O3 B2657995 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole CAS No. 2097865-99-9

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole

Cat. No.: B2657995
CAS No.: 2097865-99-9
M. Wt: 406.486
InChI Key: CXDGKUINMHJNSI-UHFFFAOYSA-N
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Description

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring, a pyrrolidine ring, and a piperazine ring substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzoxazole derivative with 1-(3-methoxyphenyl)piperazine.

    Formation of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzothiazole: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

The uniqueness of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-18-7-4-6-17(16-18)25-12-14-26(15-13-25)22(28)20-9-5-11-27(20)23-24-19-8-2-3-10-21(19)30-23/h2-4,6-8,10,16,20H,5,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDGKUINMHJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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